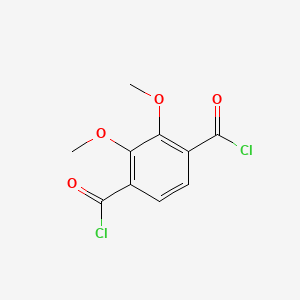

2,3-Dimethoxyterephthaloyl dichloride

Description

2,3-Dimethoxyterephthaloyl dichloride is a reactive aromatic dichloride characterized by methoxy (-OCH₃) groups at the 2 and 3 positions of the terephthaloyl backbone. This compound is primarily utilized as a monomer in polymer synthesis, particularly for producing high-performance polyesters and polyamides. Its dichloride groups enable rapid condensation reactions with diols or diamines, forming stable ester or amide linkages. The electron-donating methoxy substituents enhance solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating its use in solution-phase polymerizations .

Properties

Molecular Formula |

C10H8Cl2O4 |

|---|---|

Molecular Weight |

263.07 g/mol |

IUPAC Name |

2,3-dimethoxybenzene-1,4-dicarbonyl chloride |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-7-5(9(11)13)3-4-6(10(12)14)8(7)16-2/h3-4H,1-2H3 |

InChI Key |

UZSGGSYUZACCOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrafluoroterephthaloyl Dichloride

- Structure : Replaces methoxy groups with fluorine atoms at the 2, 3, 5, and 6 positions (2,3,5,6-tetrafluoro substitution) .

- Reactivity : Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl carbon, slowing nucleophilic acyl substitution compared to 2,3-dimethoxyterephthaloyl dichloride. This necessitates harsher reaction conditions (e.g., higher temperatures or stronger catalysts).

- Applications : Fluorinated polymers derived from this dichloride exhibit enhanced thermal stability and chemical resistance, making them suitable for aerospace and electronics industries .

1,10-Bis(4'-Carboxyphenoxy)decane Dichloride

- Structure : Features a flexible aliphatic chain (decane) linked to aromatic dicarboxylic acid chlorides.

- Reactivity : The long aliphatic chain increases steric hindrance, reducing reaction rates in polycondensation compared to rigid aromatic dichlorides like 2,3-dimethoxyterephthaloyl dichloride. Yields for polymers derived from this compound range from 50%–80% under optimized conditions .

- Applications : Used to synthesize semi-flexible polyesters for biomedical devices, contrasting with the rigid polymers from 2,3-dimethoxyterephthaloyl dichloride .

Paraquat Dichloride

- Reactivity: Functions as a redox-active herbicide rather than a polymerization monomer. Its ionic nature ensures high water solubility, unlike hydrophobic aromatic dichlorides.

- Toxicity : LD₅₀ values for paraquat formulations vary significantly (e.g., 20% vs. 44% solutions), highlighting how formulation differences impact biological activity, a concern absent in industrial dichlorides like 2,3-dimethoxyterephthaloyl dichloride .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Physicochemical Properties

Research Findings

- Polymer Synthesis : 2,3-Dimethoxyterephthaloyl dichloride achieves higher yields (70%–85%) in Suzuki cross-coupling reactions compared to fluorinated analogs, attributed to its superior solubility and reactivity .

- Toxicity Profile : Unlike paraquat dichloride, 2,3-dimethoxyterephthaloyl dichloride lacks acute mammalian toxicity but requires handling precautions due to corrosivity .

- Thermal Behavior : Polymers from fluorinated dichlorides exhibit glass transition temperatures (Tg) exceeding 250°C, whereas methoxy-substituted variants show Tg values ~180°C, reflecting differences in chain rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.